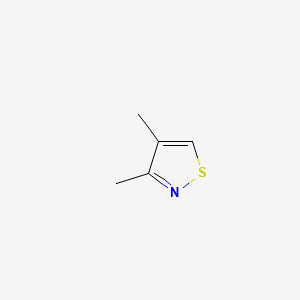![molecular formula C5H10N2 B3350449 1,7-Diazabicyclo[2.2.1]heptane CAS No. 279-42-5](/img/structure/B3350449.png)
1,7-Diazabicyclo[2.2.1]heptane
概要
説明
1,7-Diazabicyclo[221]heptane is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms within a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Diazabicyclo[2.2.1]heptane can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er). The process involves the release of the triketopiperazine ring nitrogen functions from the oxalyl unit, followed by their convergent condensation with the ketone originating from the Michael acceptor to form an unusual bridged N-acyl aminal structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes involving organocatalysed reactions are scalable and can be adapted for industrial applications.
化学反応の分析
Types of Reactions: 1,7-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
1,7-Diazabicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the preparation of various industrial catalysts and materials.
作用機序
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, its unique structure allows it to act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atoms.
2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with nitrogen atoms at different positions, used in similar applications.
Uniqueness: 1,7-Diazabicyclo[2.2.1]heptane is unique due to its specific nitrogen atom positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
特性
IUPAC Name |
1,7-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7-4-2-5(1)6-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNNQUNPCTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338744 | |
| Record name | 1,7-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-42-5 | |
| Record name | 1,7-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)


![1-Azabicyclo[3.2.1]octane](/img/structure/B3350450.png)


